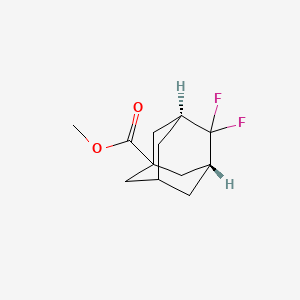
methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate is a synthetic organic compound characterized by its adamantane core structure, which is a tricyclic hydrocarbon. The presence of two fluorine atoms at the 4-position and a carboxylate ester group at the 1-position makes this compound unique. Adamantane derivatives are known for their stability and rigidity, which contribute to their diverse applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate typically involves multiple steps starting from readily available adamantane derivatives. One common method includes the introduction of fluorine atoms via electrophilic fluorination, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and esterification reagents like methanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the fluorination and esterification steps, allowing for better control over reaction conditions and minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted adamantane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and unique structure make it a valuable tool in studying biological systems, including enzyme interactions and receptor binding.
Medicine: Adamantane derivatives, including this compound, are explored for their potential antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
Mecanismo De Acción
The mechanism of action of methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, while the adamantane core provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3S,5R)-3-hydroxy-5-methylpiperidin-1-yl: Another adamantane derivative with different functional groups.
(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl: A compound with similar fluorine substitution but different core structure.
Uniqueness
Methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate stands out due to its unique combination of fluorine atoms and carboxylate ester group on the adamantane core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H16F2O2 |
|---|---|
Peso molecular |
230.25 g/mol |
Nombre IUPAC |
methyl (3S,5R)-4,4-difluoroadamantane-1-carboxylate |
InChI |
InChI=1S/C12H16F2O2/c1-16-10(15)11-4-7-2-8(5-11)12(13,14)9(3-7)6-11/h7-9H,2-6H2,1H3/t7?,8-,9+,11? |
Clave InChI |
IRSQDTPPCWEWKW-SNWHPCCYSA-N |
SMILES isomérico |
COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3(F)F |
SMILES canónico |
COC(=O)C12CC3CC(C1)C(C(C3)C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)

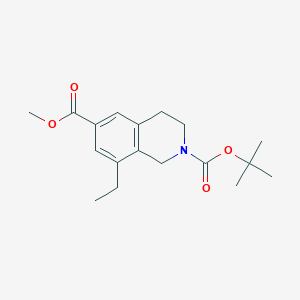
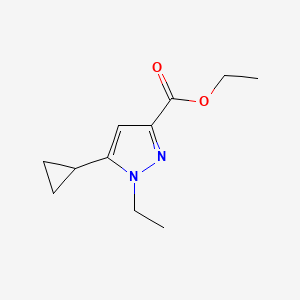
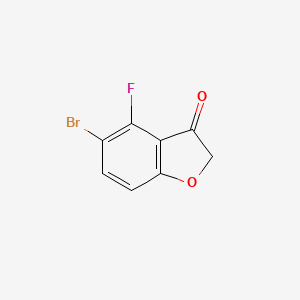
![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)
![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)

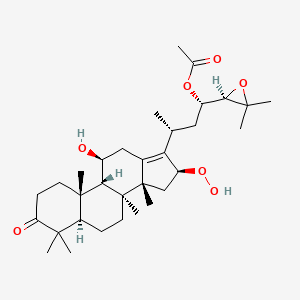
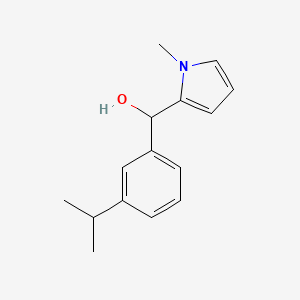
![(1S,3R,4S)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13905135.png)
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane;hemi(oxalic acid)](/img/structure/B13905143.png)

